molecular formula C18H12N2O5 B12902186 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan

2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan

Katalognummer: B12902186
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: SEDNPWSQXJVLSB-XCVCLJGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan is an organic compound characterized by the presence of nitro groups attached to phenyl and styryl moieties, linked through a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan typically involves the reaction of 4-nitrobenzaldehyde with 4-nitrostyrene in the presence of a base, followed by cyclization to form the furan ring. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan is unique due to the combination of nitro groups and the furan ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Eigenschaften

Molekularformel

C18H12N2O5

Molekulargewicht

336.3 g/mol

IUPAC-Name

2-(4-nitrophenyl)-5-[(E)-2-(4-nitrophenyl)ethenyl]furan

InChI

InChI=1S/C18H12N2O5/c21-19(22)15-6-1-13(2-7-15)3-10-17-11-12-18(25-17)14-4-8-16(9-5-14)20(23)24/h1-12H/b10-3+

InChI-Schlüssel

SEDNPWSQXJVLSB-XCVCLJGOSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.